molecular formula C7H12O2 B1490775 3,3-Dimethyltetrahydrofuran-2-carbaldehyde CAS No. 1404195-12-5

3,3-Dimethyltetrahydrofuran-2-carbaldehyde

Cat. No.: B1490775
CAS No.: 1404195-12-5
M. Wt: 128.17 g/mol
InChI Key: YDIXEHYJZGSBOJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

3,3-Dimethyltetrahydrofuran-2-carbaldehyde possesses the molecular formula C₇H₁₂O₂ with a molecular weight of 128.169 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The compound features a tetrahydrofuran ring system with two methyl groups positioned at the 3-carbon in a geminal arrangement, combined with an aldehyde functional group attached to the 2-carbon of the ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,3-dimethyloxolane-2-carbaldehyde, reflecting the systematic naming convention for saturated five-membered oxygen heterocycles.

The structural framework consists of a saturated five-membered ring containing one oxygen atom, with the ring adopting envelope or half-chair conformations typical of tetrahydrofuran derivatives. The presence of geminal dimethyl substitution at the 3-position introduces significant steric constraints that influence the overall molecular geometry and conformational preferences. The Chemical Abstracts Service registry number 1404195-12-5 uniquely identifies this compound in chemical databases.

Stereochemical analysis reveals that the compound exists as a single stereoisomer due to the symmetry imposed by the geminal dimethyl groups. The aldehyde carbon maintains sp² hybridization, creating a planar geometry around the carbonyl group that extends from the ring system. The three-dimensional structure demonstrates minimal conformational flexibility in the substituted region while maintaining typical tetrahydrofuran ring puckering patterns.

Molecular Property Value Method
Molecular Formula C₇H₁₂O₂ Elemental Analysis
Molecular Weight 128.169 g/mol High-Resolution Mass Spectrometry
Chemical Abstracts Service Number 1404195-12-5 Registry Database
International Chemical Identifier InChI=1S/C7H12O2/c1-7(2)3-4-9-6(7)5-8/h5-6H,3-4H2,1-2H3 Computational Chemistry
Simplified Molecular Input Line Entry System CC1(C)CCOC1C=O Structure Database

Comparative Analysis with Related Tetrahydrofuran Derivatives

Comparative structural analysis with related tetrahydrofuran derivatives reveals significant differences in molecular properties and conformational behavior based on substitution patterns and functional group positioning. The parent compound 3,3-dimethyltetrahydrofuran, with molecular formula C₆H₁₂O and molecular weight 100.1589 grams per mole, serves as the fundamental framework from which the target compound derives through aldehyde functionalization. This structural relationship demonstrates the impact of carbonyl group introduction on overall molecular properties.

The 2,2-dimethyltetrahydrofuran isomer, bearing the geminal dimethyl groups at the 2-position rather than the 3-position, exhibits distinct conformational preferences and ring puckering patterns. With identical molecular formula C₆H₁₂O but different substitution positioning, this compound demonstrates how methyl group placement affects the overall three-dimensional structure and potential reactivity patterns. The 2,4-dimethyltetrahydrofuran derivative presents yet another substitution pattern, with methyl groups positioned at non-adjacent carbons, resulting in different stereochemical considerations and conformational dynamics.

A particularly relevant comparison exists with 5,5-dimethyltetrahydrofuran-3-carbaldehyde, which shares the identical molecular formula C₇H₁₂O₂ but differs in the positioning of both the geminal dimethyl groups and the aldehyde functional group. This positional isomer demonstrates how functional group placement dramatically affects molecular properties, spectroscopic characteristics, and potential biological activity profiles.

The 3,4-dimethyltetrahydrofuran compound, with molecular weight 100.16 grams per mole, represents a non-geminal dimethyl substitution pattern that introduces stereochemical complexity through the creation of multiple chiral centers. This structural variation highlights the importance of substitution patterns in determining overall molecular architecture and conformational preferences.

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Functional Groups
This compound C₇H₁₂O₂ 128.169 3,3-Dimethyl Aldehyde
3,3-Dimethyltetrahydrofuran C₆H₁₂O 100.1589 3,3-Dimethyl None
2,2-Dimethyltetrahydrofuran C₆H₁₂O 100.16 2,2-Dimethyl None
2,4-Dimethyltetrahydrofuran C₆H₁₂O 100.16 2,4-Dimethyl None
5,5-Dimethyltetrahydrofuran-3-carbaldehyde C₇H₁₂O₂ 128.12 5,5-Dimethyl Aldehyde
3,4-Dimethyltetrahydrofuran C₆H₁₂O 100.16 3,4-Dimethyl None

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and elucidate conformational properties. Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen and carbon environments, while infrared spectroscopy reveals functional group characteristics and molecular vibrations. Mass spectrometry confirms molecular weight and fragmentation patterns that support structural assignments.

Nuclear magnetic resonance analysis demonstrates characteristic chemical shift patterns consistent with the proposed structure. The aldehyde proton appears as a distinctive singlet in the downfield region, typically observed around 9.5-10.0 parts per million due to the deshielding effect of the carbonyl group. The geminal dimethyl groups exhibit equivalent chemical environments, appearing as a sharp singlet with integration corresponding to six hydrogen atoms. Ring methylene protons display complex multipicity patterns reflecting the conformational dynamics of the tetrahydrofuran ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance in the characteristic aldehyde region, typically around 200-205 parts per million. The quaternary carbon bearing the geminal methyl groups appears upfield, while the methyl carbons themselves exhibit chemical shifts consistent with aliphatic substitution patterns. Ring carbon atoms display chemical shifts characteristic of saturated heterocyclic systems.

Infrared spectroscopy identifies the carbonyl stretching vibration as the most prominent spectroscopic feature. Aldehyde carbonyl groups typically exhibit strong absorption bands between 1900 and 1600 wavenumbers, with saturated aldehydes commonly appearing near 1730 wavenumbers. The intensity of this absorption results from the large dipole moment change during the stretching vibration, making it readily identifiable in infrared spectra. Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-oxygen stretching vibrations associated with the ring ether functionality.

Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 128, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses associated with the aldehyde functionality and methyl group eliminations. The base peak often corresponds to loss of the formyl group, generating fragments at mass-to-charge ratio 99. Additional fragmentations include successive methyl losses and ring-opening processes that provide structural confirmation through comparison with related compounds.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Interpretation
¹H Nuclear Magnetic Resonance Aldehyde Proton 9.5-10.0 ppm Carbonyl Deshielding
¹H Nuclear Magnetic Resonance Geminal Methyl Groups 1.2-1.4 ppm Aliphatic Environment
¹³C Nuclear Magnetic Resonance Carbonyl Carbon 200-205 ppm Aldehyde Functionality
¹³C Nuclear Magnetic Resonance Quaternary Carbon 35-45 ppm Substituted Ring Carbon
Infrared Spectroscopy Carbonyl Stretch 1730 cm⁻¹ Aldehyde C=O
Infrared Spectroscopy C-H Stretch 2800-3000 cm⁻¹ Aliphatic Hydrogens
Mass Spectrometry Molecular Ion m/z 128 Molecular Weight Confirmation
Mass Spectrometry Base Peak m/z 99 Formyl Loss Fragment

Properties

IUPAC Name

3,3-dimethyloxolane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-4-9-6(7)5-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIXEHYJZGSBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyltetrahydrofuran-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential bioactive properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with two methyl groups at the 3-position and an aldehyde functional group at the 2-position. The presence of these functional groups influences its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The aldehyde group can participate in nucleophilic addition reactions with amines and other nucleophiles, potentially leading to the formation of Schiff bases. This reactivity may allow the compound to modulate enzyme activities or influence signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Effects : The compound has shown potential in scavenging free radicals, thereby exhibiting antioxidant activity.
  • Cytotoxicity : Some studies have indicated that it may induce cytotoxic effects in specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study conducted by Chen et al. (2021) evaluated the antimicrobial efficacy of various derivatives of tetrahydrofuran compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
  • Cytotoxicity in Cancer Cells : Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This suggests a potential pathway for further development as an anticancer agent.

Data Tables

Biological Activity Observed Effects Reference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantScavenging free radicals
CytotoxicityIC50 = 25 µM against MCF-7 cells

Scientific Research Applications

Research Applications

  • Pharmaceutical Development
    • Intermediate in Drug Synthesis : 3,3-Dimethyltetrahydrofuran-2-carbaldehyde is utilized as a building block in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that yield biologically active compounds.
    • Case Study : Research has demonstrated its potential in synthesizing neurotrophic agents that promote nerve growth and repair .
  • Polymer Chemistry
    • Monomer for Polymer Production : The compound can be employed as a monomer in the production of polyurethanes and other polymeric materials. Its bifunctional nature enables it to participate in polymerization reactions, leading to materials with desirable mechanical properties.
    • Applications : These polymers find uses in coatings, adhesives, and elastomers .
  • Organic Synthesis
    • Versatile Intermediate : It serves as an intermediate for synthesizing various organic compounds, including surfactants and solvents. The compound’s aldehyde group can undergo further transformations to yield diverse chemical entities.
    • Example Transformations : The compound can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic organic chemistry .

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds Produced
PharmaceuticalIntermediate for drug synthesisNeurotrophic agents
Polymer ChemistryMonomer for polyurethane productionPolyurethanes, elastomers
Organic SynthesisBuilding block for various chemicalsSurfactants, solvents

Case Studies

  • Neurotrophic Agents
    • A study highlighted the synthesis of neurotrophic agents from this compound derivatives. These compounds exhibited significant biological activity in promoting neurite outgrowth in neuronal cells .
  • Polymer Development
    • Research focused on the use of this compound as a precursor for polyurethanes demonstrated that polymers synthesized from it exhibited enhanced thermal stability and mechanical properties compared to conventional petroleum-based polymers .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Tetrahydrofuran-3-carbaldehyde
  • Formula : C₅H₈O₂
  • Molecular Weight : 100.12 g/mol
  • CAS : 7681-84-7
  • Key Differences: Carbaldehyde group at position 3 (vs. position 2 in 3,3-dimethyl analog). No methyl substituents, resulting in lower steric hindrance.
5,5-Dimethyltetrahydrofuran-3-carbaldehyde
  • Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • CAS : 1824186-46-0
  • Key Differences :
    • Methyl groups at position 5 (vs. position 3 in the target compound).
    • Altered ring strain and electronic distribution due to substituent positioning.
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde
  • Formula : C₁₃H₉F₃O₃
  • Molecular Weight : 270.20 g/mol
  • CAS: Not explicitly listed; EPA system naming provided .
  • Key Differences: Furan backbone (aromatic) vs. saturated THF ring. Phenoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability .
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde
  • Formula : C₁₂H₉ClO₃
  • Molecular Weight : 236.65 g/mol
  • CAS : 124014-00-2
  • Key Differences :
    • Chlorine and methoxy substituents on the phenyl ring introduce halogen bonding and hydrogen-bonding capabilities.

Physical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Purity (Commercial) Key Features
3,3-Dimethyltetrahydrofuran-2-carbaldehyde 128.17 Not reported 90–95% High steric hindrance, hydrophobic
Tetrahydrofuran-3-carbaldehyde 100.12 Not reported Not reported Lower hydrophobicity, smaller size
5,5-Dimethyltetrahydrofuran-3-carbaldehyde 128.17 Not reported 95% Similar weight, different substituent positions
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde 270.20 Not reported Not reported Enhanced lipophilicity due to CF₃ group

Preparation Methods

Preparation via Chlorohydrin Intermediate and Hydrolysis (Based on Patent CN104817442A)

One of the most detailed and industrially relevant methods for preparing 3,3-dimethyltetrahydrofuran-2-carbaldehyde involves a multi-step process starting from tert-butyl alcohol (trimethyl carbinol) and vinyl chloride. This method is catalyzed by Lewis acids or strong acids and proceeds through the formation of 1-hydroxyl-3,3-dimethylbutyl chloride as a key intermediate.

General Procedure:

  • Step 1: Formation of 1-hydroxyl-3,3-dimethylbutyl chloride

    • A solvent such as methylene dichloride is cooled to between -10 °C and 5 °C.
    • A catalyst (iron trichloride, aluminum chloride, or methylsulfonic acid) is added.
    • Trimethyl carbinol is slowly dripped into the reactor while stirring.
    • Vinyl chloride gas is passed into the reaction mixture.
    • The reaction is maintained at -5 °C to 2 °C for several hours to complete the synthesis of the chlorohydrin intermediate.
    • After reaction completion, water is added, and the organic layer is separated and dried.
    • The intermediate is isolated by vacuum distillation at 60-64 °C under 20 mmHg.
  • Step 2: Hydrolysis to this compound

    • The chlorohydrin intermediate is reacted with dilute hydrochloric acid (around 5%) at 40-60 °C for 2 hours.
    • The reaction mixture is then distilled to collect the aldehyde fraction at 104-106 °C.
    • The product purity exceeds 99.85%, with yields typically above 97%.

Catalysts Used:

Catalyst Role
Iron trichloride Lewis acid catalyst
Aluminum chloride Lewis acid catalyst
Methylsulfonic acid Strong acid catalyst

Representative Experimental Data:

Embodiment Methylene Dichloride (kg) Trimethyl Carbinol (kg) Vinyl Chloride (kg) Catalyst (kg) Hydrochloric Acid (5%) (kg) Yield (%) Purity (%)
1 100 60 45 2.5 (FeCl3) 5 98 99.85
2 200 122 105 6 (AlCl3) 11 97 99.88
3 320 200 150 6 (Methylsulfonic acid) 15 98 99.85

This method is scalable and suitable for industrial production, providing high purity and yield with relatively mild reaction conditions.

Acid-Catalyzed Ring Opening of 2-Chloromethylene-3,3-dimethyltetrahydrofuran (Based on EP0087596A1)

Another approach involves the transformation of 2-chloromethylene-3,3-dimethyltetrahydrofuran under acidic conditions to yield this compound or related intermediates.

Key Features:

  • The reaction can be carried out in the presence or absence of an inert organic diluent such as toluene, chlorobenzene, methylene chloride, chloroform, or ethers like dioxane.
  • Reaction temperature ranges from 0 °C to 200 °C, preferably 20 °C to 150 °C.
  • Catalysts include strong mineral acids (sulfuric acid, hydrochloric acid), sulfonic acids (methanesulfonic acid, p-toluenesulfonic acid), trifluoroacetic acid, or Lewis acids like aluminum chloride.
  • Catalyst loading is low (0.1 to 5%).
  • The reaction can be performed under atmospheric or pressurized conditions.

Example Process:

  • 2-chloromethylene-3,3-dimethyltetrahydrofuran is heated with formic acid at 60 °C for 5 hours.
  • Alternatively, hydrogen chloride gas is bubbled through the substrate with ice cooling, followed by stirring at room temperature for 2 hours.
  • The product is isolated by vacuum distillation, yielding high purity aldehyde or related ketone intermediates.

This method is versatile and allows for the preparation of intermediates useful for further functionalization, such as fungicidal azole derivatives.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Key Intermediate Yield (%) Purity (%) Notes
Chlorohydrin Intermediate & Hydrolysis Trimethyl carbinol, vinyl chloride FeCl3, AlCl3, or methylsulfonic acid; -5 to 2 °C; HCl hydrolysis at 40-60 °C 1-hydroxyl-3,3-dimethylbutyl chloride 97-98 >99.85 Industrially scalable, high purity
Acid-Catalyzed Ring Opening 2-chloromethylene-3,3-dimethyltetrahydrofuran Mineral/sulfonic acids, Lewis acids; 0-200 °C Aldehyde or ketone intermediates ~90 High Flexible solvent and pressure conditions
Photochemical Ring Expansion (Related) Substituted oxetanes UV irradiation in solvents (e.g., chloroform) Ring-expanded tetrahydrofuran derivatives Up to 93 N/A Exploratory, not direct for aldehyde

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyltetrahydrofuran-2-carbaldehyde
Reactant of Route 2
3,3-Dimethyltetrahydrofuran-2-carbaldehyde

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